6-Amino-5,7-dimethyl-1,3-diazaadamantane 6-Amino-5,7-dimethyl-1,3-diazaadamantane
Brand Name: Vulcanchem
CAS No.: 125658-08-4
VCID: VC4240648
InChI: InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3
SMILES: CC12CN3CC(C1N)(CN(C2)C3)C
Molecular Formula: C10H19N3
Molecular Weight: 181.283

6-Amino-5,7-dimethyl-1,3-diazaadamantane

CAS No.: 125658-08-4

Cat. No.: VC4240648

Molecular Formula: C10H19N3

Molecular Weight: 181.283

* For research use only. Not for human or veterinary use.

6-Amino-5,7-dimethyl-1,3-diazaadamantane - 125658-08-4

Specification

CAS No. 125658-08-4
Molecular Formula C10H19N3
Molecular Weight 181.283
IUPAC Name 5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Standard InChI InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3
Standard InChI Key BUCSFUAMLHKDLP-UHFFFAOYSA-N
SMILES CC12CN3CC(C1N)(CN(C2)C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Amino-5,7-dimethyl-1,3-diazaadamantane features a tricyclic adamantane-like core with two nitrogen atoms at the 1- and 3-positions (Figure 1). The 5- and 7-positions are substituted with methyl groups, while the 6-position hosts an amino group. This arrangement creates a rigid, three-dimensional structure that enhances binding affinity to biological targets .

Table 1: Physicochemical Properties of 6-Amino-5,7-dimethyl-1,3-diazaadamantane

PropertyValue
CAS No.125658-08-4
Molecular FormulaC₁₀H₁₉N₃
Molecular Weight181.283 g/mol
IUPAC Name5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-amine
SMILESCC12CN3CC(C1N)(CN(C2)C3)C
InChIKeyBUCSFUAMLHKDLP-UHFFFAOYSA-N

The compound’s solubility remains poorly characterized, though its structural analogs exhibit moderate solubility in polar organic solvents.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-amino-5,7-dimethyl-1,3-diazaadamantane typically involves multi-step reactions starting from hexamethylenetetramine (urotropine) and ketones via Mannich-type condensations . A representative pathway includes:

  • Condensation Reaction: Urotropine reacts with dimethyl ketones (e.g., acetone) under acidic conditions to form a diazaadamantane backbone.

  • Functionalization: The 6-keto intermediate undergoes reductive amination to introduce the amino group .

Key Reaction

Urotropine+AcetoneH+5,7-Dimethyl-1,3-diazaadamantane-6-oneNH3/Reduction6-Amino Derivative\text{Urotropine} + \text{Acetone} \xrightarrow{\text{H}^+} \text{5,7-Dimethyl-1,3-diazaadamantane-6-one} \xrightarrow{\text{NH}_3/\text{Reduction}} \text{6-Amino Derivative}

This method yields the target compound with purities >95% after crystallization .

Industrial-Scale Production

While laboratory-scale synthesis is well-established, industrial production faces challenges in optimizing yield and minimizing byproducts. Current protocols emphasize:

  • Catalyst Optimization: Acidic resins improve reaction efficiency .

  • Green Chemistry: Solvent-free conditions reduce environmental impact .

Pharmacological Profile

Antimicrobial Activity

6-Amino-5,7-dimethyl-1,3-diazaadamantane demonstrates moderate antibacterial effects against gram-positive bacteria, particularly Staphylococcus aureus . In murine models of staphylococcal infection, the compound prolonged survival by 20–30% at doses of 800–1,500 mg/kg, though it was less potent than nitroquinoline controls .

Table 2: Antimicrobial Efficacy Against S. aureus 209p

CompoundZone of Inhibition (mm)MIC (µg/mL)
6-Amino-5,7-dimethyl-1,3-diazaadamantane10–1367
5-Nitro-8-hydroxyquinoline (Control)20–2814

The mechanism of action may involve disruption of bacterial membrane integrity, though further studies are needed .

Research Applications and Future Directions

Drug Development

The compound’s rigid scaffold makes it a promising candidate for:

  • Antibacterial Agents: Structural modifications could enhance potency .

  • Neurological Therapeutics: Analogous adamantane derivatives (e.g., memantine) are NMDA receptor antagonists.

Material Science

Diazaadamantanes’ thermal stability (>300°C) enables applications in high-performance polymers and coatings.

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